molecular formula C9H12N2O2S B2464366 (3,5-Dimethoxy-phenyl)-thiourea CAS No. 420118-82-7

(3,5-Dimethoxy-phenyl)-thiourea

Cat. No.: B2464366
CAS No.: 420118-82-7
M. Wt: 212.27
InChI Key: LLICXJNABHUHFA-UHFFFAOYSA-N
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Description

(3,5-Dimethoxy-phenyl)-thiourea is a chemical compound with the CAS Registry Number 420118-82-7 . Its molecular formula is C9H12N2O2S, and it has a molecular weight of approximately 212.27 g/mol . The compound's SMILES notation is S=C(N)NC1=CC(OC)=CC(OC)=C1, and its InChIKey is LLICXJNABHUHFA-UHFFFAOYSA-N . Computed properties indicate a topological polar surface area of 88.6 Ų and two hydrogen bond donors and four hydrogen bond acceptors . This thiourea derivative is closely related to other researched compounds that serve as key intermediates in organic synthesis. For instance, similar molecules are used in the synthesis of complex heterocycles like thiazole derivatives . These thiazole-containing compounds are of significant interest in medicinal chemistry for their potential biological activities . The presence of the 3,5-dimethoxyphenyl group is a notable structural feature, as this moiety is found in various pharmacologically active molecules . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-12-7-3-6(11-9(10)14)4-8(5-7)13-2/h3-5H,1-2H3,(H3,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLICXJNABHUHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxy-phenyl)-thiourea typically involves the reaction of 3,5-dimethoxyaniline with thiocyanate or isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiourea derivative.

Industrial Production Methods

Industrial production of (3,5-Dimethoxy-phenyl)-thiourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxy-phenyl)-thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Thiourea derivatives, including (3,5-Dimethoxy-phenyl)-thiourea, have shown significant antimicrobial activity. Studies have demonstrated that thioureas can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, compounds derived from thiourea have been reported to exhibit minimal inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .

Anticancer Activity
Research indicates that thiourea derivatives possess anticancer properties. They have been found to target specific molecular pathways involved in cancer progression, demonstrating efficacy against various cancer cell lines. For example, some derivatives have shown IC50 values as low as 1.50 µM against human leukemia cells and significant activity against pancreatic and breast cancer cell lines .

Enzyme Inhibition
(3,5-Dimethoxy-phenyl)-thiourea has also been explored for its potential as an enzyme inhibitor. It has been synthesized and tested for its ability to inhibit urease, an enzyme linked to urinary tract infections. The compound's effectiveness in reducing urease activity suggests it could serve as a lead structure for developing new therapeutic agents .

Synthetic Applications

Organic Synthesis
Thioureas are valuable intermediates in organic synthesis. They can be utilized to produce a variety of heterocyclic compounds through reactions with isothiocyanates and amines. This versatility makes (3,5-Dimethoxy-phenyl)-thiourea a significant scaffold for synthesizing more complex molecules .

Catalysis
Thioureas have been employed as organocatalysts in various chemical reactions. Their ability to facilitate reactions without the need for metal catalysts makes them attractive for sustainable chemistry practices. For example, they can promote asymmetric synthesis reactions effectively .

Case Study 1: Antimicrobial Activity

A series of thiourea derivatives were synthesized and tested against multiple bacterial strains. The study found that certain compounds exhibited potent antibacterial activity with MIC values significantly lower than those of conventional antibiotics . This highlights the potential of (3,5-Dimethoxy-phenyl)-thiourea and its derivatives in developing new antimicrobial agents.

Case Study 2: Anticancer Research

In a recent investigation into the anticancer properties of thiourea derivatives, several compounds were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that some derivatives not only inhibited cell growth but also induced apoptosis in cancer cells, suggesting their potential role in cancer therapy .

Summary of Findings

The applications of (3,5-Dimethoxy-phenyl)-thiourea span across various scientific disciplines:

Application AreaFindings
Antimicrobial Effective against S. aureus and E. coli, MIC comparable to antibiotics .
Anticancer Significant cytotoxicity against leukemia and solid tumor cell lines .
Enzyme Inhibition Potential urease inhibitor with promising therapeutic implications .
Organic Synthesis Useful scaffold for synthesizing heterocycles and other complex molecules .
Catalysis Effective organocatalyst for asymmetric synthesis reactions .

Mechanism of Action

The mechanism of action of (3,5-Dimethoxy-phenyl)-thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups

Comparison with 1-(3,5-Dichlorophenyl)-2-thiourea ():

  • Substituents: 3,5-dichloro (Cl) groups are electron-withdrawing, reducing electron density on the phenyl ring.
  • Impact: Chlorine substituents likely decrease solubility in polar solvents compared to methoxy groups. This could hinder membrane penetration but enhance stability in hydrophobic environments.
  • Activity: Dichlorophenyl thioureas may exhibit distinct receptor affinities due to altered electronic profiles, though specific data are unavailable .

Comparison with p-Methoxyphenyl Thiourea ():

  • Substituents: A single para-methoxy group.
  • Key Distinction: The 3,5-dimethoxy configuration in the target compound may enhance spatial compatibility with receptors, improving activity compared to para-substituted analogues.

Thiourea vs. Urea Analogues ()

  • Phenyl Urea (13b): Exhibited 76.3% activity, significantly higher than its thiourea counterpart (14e, 49.7%).
  • However, thioureas may exploit sulfur-specific pathways, such as interactions with metal ions or thiol-containing proteins .

Role of Hydrophobicity and Substituent Positioning

  • 3,5-Dimethoxy-phenyl Group: The meta-positioned methoxy groups likely increase hydrophobicity compared to ortho- or para-substituted analogues, facilitating membrane penetration. This aligns with studies showing that hydrophobic thiourea derivatives target transport proteins in Acanthamoeba .
  • Comparison with 3,5-Dimethylphenyl Derivatives ():
    • Methyl groups are less polar than methoxy, reducing solubility but increasing lipophilicity.
    • The dimethyl derivative’s activity in unspecified applications may differ due to reduced electronic modulation compared to methoxy substituents .

Tabulated Comparison of Key Compounds

Compound Substituents Key Properties/Activities References
(3,5-Dimethoxy-phenyl)-thiourea 3,5-di-OCH₃ Enhanced hydrophobicity; potential membrane targeting Inferred
1-(3,5-Dichlorophenyl)-2-thiourea 3,5-di-Cl Low solubility; electron-withdrawing effects
Phenyl Thiourea H (unsubstituted) Baseline activity; limited hydrophobicity
p-Methoxyphenyl Thiourea p-OCH₃ Low activity (13.3%) in assays
Thiourea Lipoplexes (Compounds 3,6) Variable Non-cationic DNA transfection efficiency

Mechanistic and Application Insights

  • Anti-Parasitic Activity: Thioureas with amino acid moieties (e.g., M1/M2) demonstrate that hydrophilic groups enhance protozoan targeting . The 3,5-dimethoxy variant may balance hydrophobicity for membrane penetration and polar interactions for selectivity.
  • DNA Transfection: Non-cationic thiourea lipoplexes (e.g., compounds 3 and 6) achieve transfection efficiency comparable to cationic lipids, suggesting that methoxy groups could stabilize nucleic acid interactions without charge .

Q & A

Q. Q1. What are the established synthetic protocols for (3,5-Dimethoxy-phenyl)-thiourea, and how do reaction conditions influence yield and purity?

Answer:

  • Methodology : The compound is typically synthesized via nucleophilic addition of thiourea to activated aromatic electrophiles. For example, in analogous thiourea derivatives, equimolar reactions of substituted isothiocyanates with amines in 1,4-dioxane at room temperature yield solid products after overnight stirring and ice-water quenching .
  • Key Variables :
    • Solvent choice : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reactivity.
    • pH control : Basic conditions (e.g., NH4BT0 buffer) stabilize intermediates by complexing metal ions (e.g., Cd²⁺), as seen in thiourea-mediated CdS deposition .
    • Temperature : Ambient or slightly elevated temperatures (25–40°C) optimize kinetics without promoting side reactions.

Q. Q2. How can spectroscopic and crystallographic techniques characterize the structural features of (3,5-Dimethoxy-phenyl)-thiourea?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Methoxy groups (δ 3.7–3.9 ppm for OCH₃) and thiourea protons (δ 8.5–10.5 ppm for NH) confirm substitution patterns.
    • FT-IR : Strong bands at ~1250 cm⁻¹ (C=S stretch) and ~3300 cm⁻¹ (N-H stretch) validate the thiourea backbone .
  • Crystallography : X-ray diffraction reveals planar geometry of the thiourea moiety and dihedral angles between aromatic rings, critical for understanding intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the role of (3,5-Dimethoxy-phenyl)-thiourea in organocatalytic asymmetric reactions?

Answer:

  • Mechanism : Thiourea derivatives act as bifunctional catalysts via dual hydrogen-bonding interactions. For example, 3,5-CF₃benzyl-substituted thiourea catalysts activate maleimides by coordinating to carbonyl groups, while the amine backbone deprotonates aldehydes to form enolates .
  • Design Considerations :
    • Electron-withdrawing substituents (e.g., CF₃) enhance electrophilicity of the catalyst.
    • Steric effects : Bulky groups (e.g., 3,5-dimethoxy) modulate enantioselectivity by restricting transition-state geometries .

Q. Q4. How can structural modifications of (3,5-Dimethoxy-phenyl)-thiourea enhance its biological activity, such as antifungal properties?

Answer:

  • Optimization Strategies :
    • Cyclization : Converting acyl thiourea to thiazolidinone derivatives via intramolecular cyclization improves antifungal efficacy (e.g., against Candida albicans) by increasing membrane permeability .
    • Substitution Patterns : Introducing electron-donating groups (e.g., methoxy) enhances bioavailability by improving solubility and reducing metabolic degradation .
  • Validation : Minimum inhibitory concentration (MIC) assays and molecular docking studies correlate structural features (e.g., planarity, H-bond donors) with target binding .

Q. Q5. How do conflicting reports on thiourea derivative toxicity inform safety protocols for handling (3,5-Dimethoxy-phenyl)-thiourea?

Answer:

  • Contradiction Analysis :
    • Carcinogenicity : While early studies in mice showed no significant carcinogenicity for thiourea , modern toxicological assessments recommend limiting prolonged exposure due to potential thyroid disruption.
    • Mitigation : Use glove-box techniques for synthesis and LC-MS/MS monitoring to detect trace degradation products (e.g., cyanamide) .

Methodological Recommendations

  • Contradiction Resolution : Cross-validate toxicity data using in vitro thyroid peroxidase inhibition assays and in silico ADMET predictions.
  • Catalytic Optimization : Screen solvent polarity (e.g., DMF vs. THF) and chiral auxiliaries (e.g., DPEN backbone) to enhance enantiomeric excess (ee) in asymmetric reactions .

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